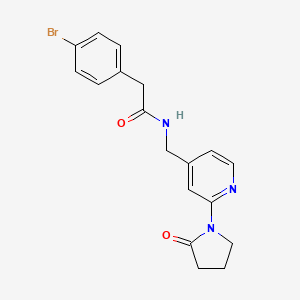
2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, as well as insights into its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H21BrN2O2, and it has a molecular weight of approximately 396.3 g/mol. The structural components include a bromophenyl group, a pyridine moiety, and an oxopyrrolidine ring, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing bromophenyl groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .
| Microbial Strain | Activity | Method Used |
|---|---|---|
| Staphylococcus aureus | Effective | Turbidimetric method |
| Escherichia coli | Moderate | Turbidimetric method |
| Candida albicans | Effective | Agar diffusion method |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Sulforhodamine B (SRB) assays revealed that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent. The observed IC50 values indicate promising potency against cancer cell proliferation .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF7 | 12.5 | Significant growth inhibition |
| HeLa | 15.0 | Moderate growth inhibition |
| A549 | 20.0 | Lower potency |
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells and bacteria. The bromophenyl group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. Additionally, molecular docking studies have suggested binding affinities to key enzymes involved in cancer metabolism and bacterial resistance mechanisms .
Case Studies
A notable study conducted by researchers focused on synthesizing derivatives of related compounds to evaluate their biological activities. This study highlighted the importance of structural modifications on biological efficacy, demonstrating that slight alterations in the chemical structure can lead to significant changes in antimicrobial and anticancer activity.
Example Case Study
In a comparative analysis involving various derivatives:
- Compounds with additional functional groups showed enhanced activity against resistant bacterial strains.
- Certain modifications led to improved selectivity towards cancer cells, reducing toxicity to normal cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-5-3-13(4-6-15)11-17(23)21-12-14-7-8-20-16(10-14)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCONTLZRNKBAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













